2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with the molecular formula C20H18N4O3 and a molecular weight of 362.391 g/mol . This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with furylmethyl groups and an imino linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core is then functionalized with furylmethyl groups through a series of reactions involving imino linkages. The exact synthetic routes and reaction conditions are proprietary and not widely published
Chemical Reactions Analysis
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The furylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies investigate its potential pharmacological properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s imino groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar compounds to 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
- 2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[(2-furylmethyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the resulting properties .
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N4O3/c1-14-5-2-8-24-19(14)23-18(22-12-16-7-4-10-27-16)17(20(24)25)13-21-11-15-6-3-9-26-15/h2-10,13,22H,11-12H2,1H3 |
InChI Key |
DJPAXCSZPONJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CO3)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.